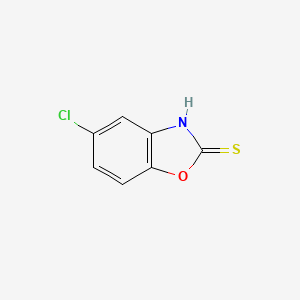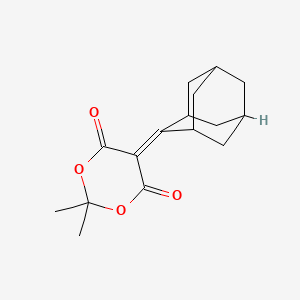
5-(2-アダマンチリデン)-2,2-ジメチル-1,3-ジオキサン-4,6-ジオン
概要
説明
5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (5-ADM-2,2-DMD) is a cyclic diketone molecule that has recently been the subject of considerable scientific research. It is a versatile compound with a variety of applications, ranging from its use as an organic synthesis reagent to its potential therapeutic use in medicine.
科学的研究の応用
機能性アダマンタン誘導体の合成
この化合物のような不飽和アダマンタン誘導体の高い反応性は、さまざまな機能性アダマンタン誘導体の合成のための出発物質として、広範な利用機会を提供しています .
モノマーの製造
これらの化合物は、モノマーの製造に使用できます。モノマーは、ポリマーの構成単位です .
熱的に安定な燃料と油の生成
この化合物のユニークな構造と特性は、熱的に安定で高エネルギーの燃料と油の生成に適しています .
生物活性化合物の開発
この化合物は、生物活性化合物の開発に使用できます。生物活性化合物は、生物に影響を与え、医学やその他の分野で使用できます .
製薬用途
この化合物は、製薬業界で、新しい薬剤の開発に使用できる可能性があります .
ダイヤモンド様バルキーポリマー(ダイアモンドイド)の製造
この化合物は、ダイヤモンドイドなどのより高いダイヤモンド様バルキーポリマーの製造に使用できます .
量子化学計算
この化合物は、アダマンタン誘導体の電子構造を調査し、それらの化学的および触媒的変換のメカニズムを解明するために、量子化学計算に使用できます .
オレフィンのメタセシス
作用機序
Target of Action
It is known that unsaturated adamantane derivatives, such as this compound, are highly reactive and offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
It is known that the high proton affinity (pa) and hydride affinity (ha) of 2-adamantylidene and its heavier analogues suggest their ambiphilic nature . The high PA and HA can be attributed to the stabilization of the protonated adduct and the hydride adduct by the Cieplak-type and Felkin–Anh-type hyperconjugations, respectively .
Biochemical Pathways
It is known that unsaturated adamantane derivatives can be utilized as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Result of Action
It is known that unsaturated adamantane derivatives have a high reactivity, which offers extensive opportunities for their utilization in various applications .
生化学分析
Biochemical Properties
5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione plays a crucial role in biochemical reactions due to its high reactivity and stability. It interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in oxidative dehydrogenation processes, such as those containing iodine and other oxidants . These interactions are primarily driven by the compound’s ability to form stable complexes with these enzymes, thereby influencing their activity.
Cellular Effects
The effects of 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to alterations in signal transduction pathways, affecting cellular responses to external stimuli . Additionally, its impact on gene expression can result in changes in the production of various proteins, thereby influencing cellular functions and metabolic activities.
Molecular Mechanism
At the molecular level, 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its effects through several mechanisms. It can bind to specific biomolecules, either activating or inhibiting their function. For example, the compound’s high proton affinity and hydride affinity suggest its ambiphilic nature, allowing it to stabilize protonated and hydride adducts through hyperconjugative interactions . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione over time have been studied extensively in laboratory settings. The compound has shown remarkable stability under various conditions, maintaining its biochemical activity over extended periods . Its long-term effects on cellular function, particularly in in vitro and in vivo studies, indicate that prolonged exposure can lead to cumulative changes in cellular processes, potentially affecting overall cellular health.
Dosage Effects in Animal Models
In animal models, the effects of 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione vary with dosage. At lower doses, the compound has been observed to facilitate specific biochemical pathways without causing significant adverse effects . At higher doses, it can lead to toxic effects, including disruptions in cellular metabolism and potential damage to cellular structures. These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role in oxidative dehydrogenation processes, for instance, involves interactions with enzymes that facilitate the removal of hydrogen atoms from organic molecules . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s ability to form stable complexes with these transporters ensures its efficient distribution and targeted delivery to specific cellular sites.
Subcellular Localization
The subcellular localization of 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its biochemical effects precisely where needed, enhancing its overall efficacy in cellular processes.
特性
IUPAC Name |
5-(2-adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O4/c1-16(2)19-14(17)13(15(18)20-16)12-10-4-8-3-9(6-10)7-11(12)5-8/h8-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYYOHROEIZBBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=C2C3CC4CC(C3)CC2C4)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352430 | |
| Record name | 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51757-47-2 | |
| Record name | 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Potentially, yes. The adamantyl group in 5-(2-Adamantylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione could serve as a pendant group, similar to the ones described in the paper []. The dioxane dione moiety offers potential sites for further functionalization and could be utilized to connect the adamantyl group to a polymeric backbone.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1348847.png)
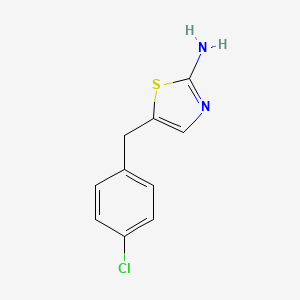
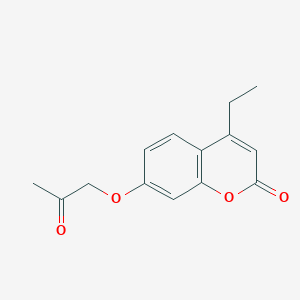
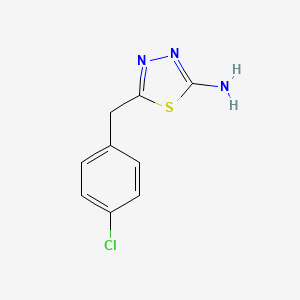

![2-chloro-1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B1348859.png)
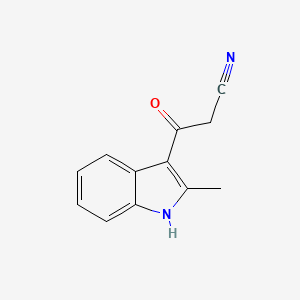
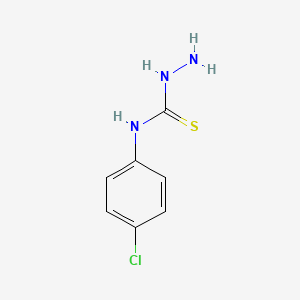
![5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1348863.png)
![5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1348864.png)
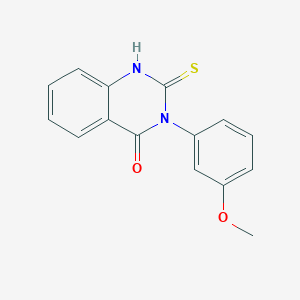
![5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1348867.png)
![4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine](/img/structure/B1348871.png)
